[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
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Overview
Description
[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
The synthesis of [5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride can be achieved through several routes. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include carboxylic acids, acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . Major products formed from these reactions include substituted anilines and other heterocyclic compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a pharmacophore in active pharmaceutical ingredients with various therapeutic focuses, such as treatments for Duchenne muscular dystrophy, hypertension, and Parkinson’s disease . Additionally, it has been recognized as a selective inhibitor of human carbonic anhydrase isoforms related to cancer therapy . Beyond medicinal applications, it is utilized in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Mechanism of Action
The mechanism of action of [5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a selective inhibitor of human carbonic anhydrase isoforms, it binds to the active site of the enzyme, inhibiting its activity and thereby exerting its therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to [5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride include other oxadiazoles such as 1,2,5-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole . These compounds share the oxadiazole core but differ in the positions of the nitrogen and oxygen atoms within the ring, leading to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c9-5-7-10-8(13-11-7)6-1-3-12-4-2-6;/h6H,1-5,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRNLVGIHAJSMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=NO2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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